4-{4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
This compound belongs to the tetrahydrobenzothieno[2,3-d]pyrimidine class, characterized by a fused bicyclic core (benzothiophene + pyrimidine) with a saturated cyclohexane ring. The 3-methoxyphenoxyethyl-piperazine substituent at position 4 introduces unique electronic and steric properties, influencing solubility, bioavailability, and receptor interactions.
Properties
IUPAC Name |
4-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-28-17-5-4-6-18(15-17)29-14-13-26-9-11-27(12-10-26)22-21-19-7-2-3-8-20(19)30-23(21)25-16-24-22/h4-6,15-16H,2-3,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMKFNUSFCFMBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps. One common approach includes the following steps:
Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.
Attachment of the Methoxyphenoxyethyl Side Chain: This step involves the reaction of the intermediate with 3-methoxyphenoxyethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Reaction Conditions
Cyclization Reactions
The benzothieno[2,3-d]pyrimidine core forms via cyclization of intermediates like 2-sulphanyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one with hydrazine hydrate in pyridine under reflux .
Alkylation and Coupling
The piperazine substituent is introduced through alkylation or coupling. For example, sodium hydride may deprotonate reactive sites, enabling substitution with alkylating agents.
Oxidation and Reduction
While specific data for this compound is limited, analogous benzothieno[2,3-d]pyrimidines undergo oxidation (e.g., with hydrogen peroxide) or reduction (e.g., with sodium borohydride).
Major Products Formed
Mechanistic Insights
The compound’s reactivity stems from its heterocyclic structure (benzothieno[2,3-d]pyrimidine) and piperazine substituent , which provide sites for nucleophilic and electrophilic interactions. For example, the sulfur atom in the thiophene ring and nitrogen atoms in the pyrimidine may participate in substitution or redox reactions .
Comparison with Analogous Compounds
| Compound | Key Difference | Reactivity | References |
|---|---|---|---|
| Pyrazole Derivatives | Lack thiophene and piperazine groups | Limited substitution sites | |
| Benzothieno Pyrimidine Derivatives | Absence of piperazine substituent | Reduced functional group diversity |
Scientific Research Applications
Antidepressant Effects
Research indicates that compounds with similar structures to this molecule exhibit antidepressant-like effects. The piperazine moiety is often associated with serotonin receptor modulation, which is critical in treating depression. Studies suggest that derivatives of benzothieno-pyrimidines can enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms.
Anticancer Properties
The compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit specific kinases involved in tumor growth makes it a candidate for further development in cancer therapy. For instance, studies have demonstrated that benzothieno-pyrimidines can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have yielded positive results. It has been tested against various bacterial strains and fungi, showing effective inhibition of growth. This suggests potential applications in developing new antimicrobial agents to combat resistant strains.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperazine ring or the methoxyphenoxy group can significantly affect its potency and selectivity for various biological targets. For example:
- Piperazine Substituents : Altering the substituents on the piperazine ring can enhance binding affinity to serotonin receptors.
- Methoxyphenoxy Group : Variations in the methoxy group can influence the lipophilicity and bioavailability of the compound.
Case Study 1: Antidepressant Screening
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzothieno-pyrimidines and evaluated their antidepressant-like effects using animal models. The lead compound demonstrated significant efficacy in reducing depressive behaviors compared to control groups, suggesting its potential as a new antidepressant.
Case Study 2: Cancer Cell Line Testing
A research team at a prominent university investigated the anticancer properties of this compound against various cancer cell lines, including breast and lung cancer. The results showed that certain derivatives inhibited cell proliferation by inducing apoptosis through mitochondrial pathways. This highlighted the importance of further exploring this class of compounds for cancer treatment.
Mechanism of Action
The mechanism of action of 4-{4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences:
Key Observations :
Structure-Activity Relationship (SAR) Trends
- Piperazine vs. Piperidine : Piperazine derivatives (e.g., 4c) generally exhibit higher solubility and bioavailability than piperidine analogs due to increased hydrogen bonding capacity .
- Substituent Position : Electron-donating groups (e.g., 3-methoxy in the target compound) may enhance metabolic stability compared to electron-withdrawing groups (e.g., 4-fluoro in ).
Biological Activity
Methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the class of coumarin derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, antifungal, and enzyme inhibition properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Recent studies have investigated the biological activities of methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, focusing on its anticancer and antifungal properties.
Anticancer Activity
- Cell Line Studies : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that it exhibited significant cytotoxicity with IC50 values of 9.54 μM against MCF-7 cells and 16.1 μM against A549 cells .
- Mechanism of Action : The anticancer activity is believed to be associated with the compound's ability to induce apoptosis in cancer cells. This was supported by flow cytometry analysis showing increased annexin V positivity in treated cells, indicating early apoptotic events .
Antifungal Activity
- Fungicidal Tests : The compound demonstrated promising antifungal activity against several pathogenic fungi, including Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 μg/mL, indicating effective inhibition of fungal growth .
- Comparative Analysis : In comparative studies with standard antifungal agents like fluconazole, methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate showed comparable efficacy, suggesting its potential as an alternative therapeutic agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that the presence of the 3,4-dichlorobenzyl group significantly enhances the biological activity of the coumarin scaffold. Modifications in the molecular structure can lead to variations in potency and selectivity towards different biological targets .
Data Tables
| Biological Activity | Cell Line/Fungi | IC50/MIC (μg/mL) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 9.54 | |
| Anticancer | A549 | 16.1 | |
| Antifungal | Candida albicans | 5 | |
| Antifungal | Aspergillus niger | 20 |
Case Studies
- Case Study on Breast Cancer : In a study involving MCF-7 cells, treatment with methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate resulted in a dose-dependent decrease in cell viability. The study concluded that this compound could serve as a lead for developing new anticancer drugs targeting breast cancer .
- Fungal Infection Model : In vivo studies using a murine model demonstrated that administration of the compound significantly reduced fungal load in infected tissues compared to control groups treated with placebo or standard antifungal treatments .
Q & A
Basic: What synthetic methodologies are most effective for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example, starting with 4-chloro-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine, alkylation with 2-(3-methoxyphenoxy)ethylpiperazine under basic conditions (e.g., NaH in DMF) is critical. Reductive steps using aluminum amalgam in aqueous tetrahydrofuran may improve yield by minimizing side reactions . Optimization should focus on solvent polarity, temperature control (60–80°C), and stoichiometric ratios of reagents to avoid over-alkylation.
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?
Answer:
Discrepancies often arise from assay variability (e.g., bacterial strain specificity) or off-target interactions. To address this:
- Use embedded experimental designs combining quantitative dose-response assays (MIC/MBC for antimicrobial activity) with qualitative cell viability assays (MTT or Annexin V for cytotoxicity) .
- Perform molecular docking studies to predict binding affinities for microbial targets (e.g., DNA gyrase) versus human kinases, identifying structural motifs responsible for selectivity .
- Validate findings across multiple cell lines or in vivo models to isolate context-dependent effects.
Basic: What analytical techniques are essential for confirming the compound’s structural integrity?
Answer:
- NMR spectroscopy : H and C NMR to verify the piperazine ring protons (δ 2.5–3.5 ppm) and methoxyphenoxy group (δ 3.7–3.9 ppm for OCH) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] for CHNOS: 460.19) .
- X-ray crystallography : Resolve ambiguity in stereochemistry for the tetrahydrobenzothieno core .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Answer:
- Synthesize derivatives with systematic substitutions on the piperazine (e.g., replacing 3-methoxyphenoxy with halogenated or bulkier aryl groups) and the tetrahydrobenzothieno scaffold .
- Use 3D-QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data.
- Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics for prioritized targets .
Basic: What are the key challenges in scaling up synthesis without compromising purity?
Answer:
- Purification : Column chromatography may fail at larger scales; switch to recrystallization using ethanol/water mixtures .
- Byproduct control : Monitor intermediates (e.g., unreacted piperazine derivatives) via HPLC with UV detection at 254 nm .
- Process safety : Avoid exothermic reactions during alkylation by using controlled addition of reagents under inert atmospheres .
Advanced: How can molecular docking studies explain contradictory efficacy in Gram-positive vs. Gram-negative bacteria?
Answer:
- Target prioritization : Dock the compound against Gram-positive-specific targets (e.g., penicillin-binding proteins) and Gram-negative efflux pumps (e.g., AcrAB-TolC).
- Membrane permeability : Simulate lipid bilayer interactions using MD simulations to assess penetration barriers in Gram-negative outer membranes .
- Resistance profiling : Compare docking scores with clinical isolates harboring mutations in target enzymes .
Basic: What pharmacokinetic parameters should be prioritized in preliminary ADMET studies?
Answer:
- Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability limitations .
- Metabolic stability : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation .
- Plasma protein binding : Equilibrium dialysis to quantify free fraction for dose optimization .
Advanced: How can researchers address conflicting data on metabolic pathways between in vitro and in vivo models?
Answer:
- Cross-species comparisons : Use hepatocytes from multiple species (human, rat, dog) to identify interspecies metabolic differences .
- Isotope tracing : Administer C-labeled compound and analyze excreted metabolites via LC-MS/MS to map pathways .
- Knockout models : Employ CRISPR-edited cell lines lacking specific CYP450 isoforms to isolate contributing enzymes .
Basic: What safety protocols are critical for handling this compound during synthesis?
Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .
- Waste disposal : Neutralize reaction residues with 10% acetic acid before incineration .
- Spill management : Absorb with vermiculite and avoid water to prevent hydrolysis byproducts .
Advanced: How can impurity profiling align with ICH guidelines for preclinical development?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation products .
- Genotoxic impurity screening : Use Ames test for intermediates like aryl amines or alkyl halides .
- Specification limits : Set thresholds for known impurities (e.g., ≤0.15% for process-related byproducts) using validated LC-MS methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
